Cohulupone

Vue d'ensemble

Description

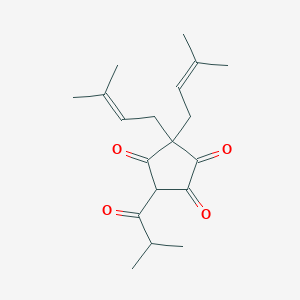

Cohulupone is a chemical compound with the molecular formula C19H26O4. It is a type of hop bitter acid derived from the hop plant (Humulus lupulus L.), which is commonly used in the brewing industry to impart bitterness to beer. This compound is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cohulupone can be synthesized through the oxidation of colupulone in petroleum at 60°C. This process yields 5-hydroxy-5-isobutyryl-3,3-bis-(3-methylbut-2-enyl)-cyclopentane-1,2,4-trione, which is an intermediate in the formation of this compound . Another method involves the direct oxidation of lupulone and colupulone .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of hop bitter acids from hop cones, followed by purification processes to isolate this compound. The extraction is usually performed using solvents such as methanol, and the purification involves techniques like liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Cohulupone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxygen acts on colupulone in petroleum at 60°C to produce this compound.

Reduction: Specific reducing agents can be used to convert this compound into other derivatives, although detailed conditions are less commonly documented.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Major Products: The major products formed from the oxidation of this compound include hulupinic acid and other derivatives .

Applications De Recherche Scientifique

Chemical Properties and Formation

Cohulupone (molecular weight 318) is classified as a hulupones compound, which are formed through the auto-oxidation of β-acids in hops. These compounds are characterized by their unique chemical structure that contributes to their biological activity. The formation of this compound is significant as it represents a transformation of hop constituents that can lead to beneficial health effects .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound for research and application:

- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which protect cells from oxidative stress. This property is crucial in preventing chronic diseases such as cardiovascular disorders and neurodegenerative diseases .

- Sedative and Anxiolytic Effects : Research indicates that this compound may contribute to the sedative effects associated with hops. It acts on GABA receptors, similar to benzodiazepines, suggesting potential applications in anxiety treatment .

- Antimicrobial Activity : Studies have demonstrated that extracts containing this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for use in food preservation and therapeutic applications .

Therapeutic Applications

The therapeutic potential of this compound extends across several domains:

- Neuroprotective Effects : In vitro studies have indicated that this compound can reduce reactive oxygen species (ROS) production, enhancing neuronal protection against oxidative stress-related damage. This suggests its utility in treating conditions like Alzheimer's disease .

- Cancer Prevention : Some research highlights the anticancer properties of hop extracts rich in this compound. These extracts have been shown to inhibit cancer cell proliferation and induce apoptosis in certain leukemia cell lines .

- Food Industry Applications : The antimicrobial properties of this compound make it an attractive natural preservative for food products. Its low minimum inhibitory concentration (MIC) values suggest effectiveness against spoilage organisms, thus extending shelf life .

Case Study 1: Neuroprotective Effects

A study conducted by Park et al. (2021) explored the neuroprotective effects of hop extracts rich in this compound on PC12 cells. The results showed a significant reduction in ROS levels and inhibition of apoptosis pathways, indicating potential for developing treatments for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Research published by Intelmann et al. (2009) evaluated the antimicrobial efficacy of supercritical CO2 extracts containing this compound. The findings revealed strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a natural preservative in food products .

Comparative Data Table

Mécanisme D'action

Cohulupone exerts its effects primarily through its interaction with inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The exact molecular targets and pathways involved include the modulation of natural killer cell activity and the inhibition of specific enzymes involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

- Hulupone

- Colupulone

- Lupulone

Comparison: Cohulupone is unique in its specific structural configuration, which includes a 3,3-bis-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione framework . Compared to hulupone and colupulone, this compound has distinct anti-inflammatory properties and a different bitterness profile, making it valuable in both medicinal and industrial applications .

Activité Biologique

Cohulupone is a compound derived from the hop plant (Humulus lupulus), known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is categorized under the bitter acids of hops, specifically as an oxidation product of cohumulone. It possesses a five-membered ring structure that contributes to its biological activity and stability during brewing processes. The compound's molecular formula is C₂₁H₃₀O₅, and it exhibits significant solubility in organic solvents, which enhances its bioavailability in various applications.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : Studies indicate that this compound can mitigate oxidative stress by reducing reactive oxygen species (ROS) levels. This property is crucial in preventing cellular damage and may have implications for neuroprotective therapies .

- Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in treating inflammatory conditions .

- Antimicrobial Properties : Research shows that this compound possesses antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt microbial cell membranes .

The biological effects of this compound are mediated through several pathways:

- Modulation of Signaling Pathways : this compound influences key signaling pathways involved in inflammation and apoptosis. It has been shown to activate the NF-kB pathway, leading to reduced expression of inflammatory markers .

- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis through the activation of caspases and the mitochondrial pathway, which may provide a therapeutic avenue for cancer treatment .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Reduces ROS levels | |

| Anti-inflammatory | Inhibits IL-6, TNF-α | |

| Antimicrobial | Disrupts microbial membranes | |

| Induces Apoptosis | Activates caspases |

Case Study 1: Neuroprotection

A study conducted on PC12 cells demonstrated that this compound significantly reduced ROS production and improved cell viability under oxidative stress conditions induced by 6-hydroxydopamine (6-OHDA). This suggests its potential for neuroprotective applications in diseases such as Parkinson's .

Case Study 2: Cancer Therapy

In vitro studies on human colon cancer cells indicated that treatment with this compound led to increased apoptosis rates. The compound triggered mitochondrial dysfunction and activated pro-apoptotic signaling pathways, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-11(2)7-9-19(10-8-12(3)4)17(22)14(15(20)13(5)6)16(21)18(19)23/h7-8,13-14H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEGPOIWNGKXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338669 | |

| Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-34-5 | |

| Record name | Cohulupone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohulupone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.